molecular formula C11H12N2O3S B14812526 N-(2-Cyano-3-cyclopropoxyphenyl)methanesulfonamide

N-(2-Cyano-3-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14812526
M. Wt: 252.29 g/mol
InChI Key: DASBKXUWTFUYPW-UHFFFAOYSA-N
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Description

N-(2-Cyano-3-cyclopropoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C11H12N2O3S and a molecular weight of 252.293 g/mol . This compound is characterized by the presence of a cyano group, a cyclopropoxy group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-cyclopropoxyphenyl)methanesulfonamide typically involves the reaction of 2-cyano-3-cyclopropoxybenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Cyano-3-cyclopropoxyphenyl)methanesulfonamide is used in several scientific research fields:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The cyano group can participate in electrophilic and nucleophilic reactions, while the methanesulfonamide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

N-(2-cyano-3-cyclopropyloxyphenyl)methanesulfonamide

InChI

InChI=1S/C11H12N2O3S/c1-17(14,15)13-10-3-2-4-11(9(10)7-12)16-8-5-6-8/h2-4,8,13H,5-6H2,1H3

InChI Key

DASBKXUWTFUYPW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)OC2CC2)C#N

Origin of Product

United States

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